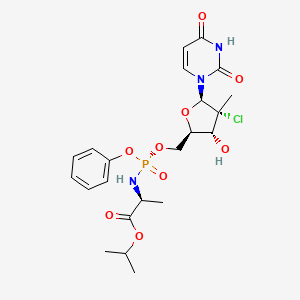
Chloro (R)-Phosphoryl Sofosbuvir
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro ®-Phosphoryl Sofosbuvir is a derivative of Sofosbuvir, a nucleotide analog used as a direct-acting antiviral agent. Sofosbuvir is primarily used in the treatment of chronic Hepatitis C virus (HCV) infections. The compound works by inhibiting the RNA-dependent RNA polymerase, which is essential for viral replication .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Chloro ®-Phosphoryl Sofosbuvir involves several steps, including the fluorination of the nucleoside core and the phosphoramidation of the nucleoside .
Industrial Production Methods: Industrial production of Chloro ®-Phosphoryl Sofosbuvir involves large-scale synthesis using biocatalytic methods. These methods offer mild, highly selective, and environmentally benign synthetic strategies for the production of pharmaceuticals . The process includes enzymatic asymmetric synthesis and fermentative production of intermediates .
Chemical Reactions Analysis
Types of Reactions: Chloro ®-Phosphoryl Sofosbuvir undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its antiviral properties.
Common Reagents and Conditions: Common reagents used in these reactions include lithium diisopropylamide (LDA) for aldol addition and various enzymes for biocatalytic transformations . The reaction conditions are optimized to ensure high yield and purity of the final product.
Major Products Formed: The major products formed from these reactions include the active triphosphate form of the compound, which is responsible for its antiviral activity .
Scientific Research Applications
Chloro ®-Phosphoryl Sofosbuvir has a wide range of scientific research applications. It is used in the study of antiviral agents, particularly in the treatment of Hepatitis C . The compound is also explored for its potential use in combating other viral infections, including SARS-CoV-2 . Additionally, it is used in medicinal chemistry research to develop new antiviral therapies .
Mechanism of Action
The mechanism of action of Chloro ®-Phosphoryl Sofosbuvir involves its conversion to the active triphosphate form within the cell . This active form inhibits the HCV NS5B RNA-dependent RNA polymerase, preventing viral replication . The compound acts as a defective substrate for the polymerase, leading to chain termination during RNA synthesis .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Chloro ®-Phosphoryl Sofosbuvir include other nucleotide analogs such as Remdesivir, Favipiravir, and Molnupiravir . These compounds also mimic natural nucleosides and are used as antiviral agents .
Uniqueness: Chloro ®-Phosphoryl Sofosbuvir is unique due to its specific targeting of the HCV NS5B polymerase and its high barrier to resistance development . This makes it a potent option for the treatment of Hepatitis C compared to other antiviral agents .
Biological Activity
Chloro (R)-Phosphoryl Sofosbuvir is a derivative of Sofosbuvir, a well-known nucleotide analog used primarily in the treatment of hepatitis C virus (HCV) infections. This article explores its biological activity, mechanism of action, comparative efficacy, and potential implications for antiviral therapy.
Chemical Structure and Properties
This compound has the molecular formula C22H29ClN3O9P and a molecular weight of approximately 545.91 g/mol. The presence of a chlorine atom in its structure enhances its biological activity compared to non-chlorinated analogs. The compound features a chiral center that contributes to its specificity and potency against viral targets, particularly the NS5B polymerase of HCV.
The primary mechanism of action for this compound involves the inhibition of the NS5B polymerase, an enzyme critical for viral RNA synthesis. By mimicking natural nucleotides, it disrupts RNA chain elongation, effectively terminating viral replication. This action leads to a reduction in viral load and aids in the clearance of HCV from infected individuals.
Biological Activity
- Antiviral Efficacy :
- This compound demonstrates high specificity and potency against HCV, comparable to its parent compound, Sofosbuvir. Studies indicate that it retains significant antiviral activity, making it a valuable candidate for antiviral therapies.
- Cellular Impact :
- Beyond direct antiviral effects, there is evidence suggesting that this compound may influence various cellular processes by modulating signaling pathways and gene expression related to viral replication.
Comparative Analysis with Other Antiviral Agents
The following table summarizes key features of this compound compared to other nucleotide analogs used in antiviral therapies:
| Compound Name | Structure Similarity | Mechanism of Action | Unique Features |
|---|---|---|---|
| This compound | High | Inhibition of NS5B polymerase | Chlorinated derivative enhancing potency |
| Sofosbuvir | High | Inhibition of NS5B polymerase | Widely used in clinical settings |
| Tenofovir | Moderate | Inhibition of reverse transcriptase | Primarily used for HIV treatment |
Example Case Study
A notable case involved patients treated with Sofosbuvir and ledipasvir, where rapid declines in HCV RNA levels were observed within weeks of initiating therapy. Although not directly involving this compound, these findings underscore the efficacy of nucleotide analogs in managing HCV infections .
Properties
Molecular Formula |
C22H29ClN3O9P |
|---|---|
Molecular Weight |
545.9 g/mol |
IUPAC Name |
propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-4-chloro-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C22H29ClN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16+,18+,20+,22+,36+/m0/s1 |
InChI Key |
SFPFZQKYPOWCSI-YBSJRAAASA-N |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)C)N[P@@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)Cl)O)OC3=CC=CC=C3 |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)Cl)O)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















